1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene (U0126) is a synthetic organic compound that serves as a potent and highly selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [] These kinases are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a vital role in regulating various cellular processes such as proliferation, differentiation, and apoptosis. [] Due to its selective inhibitory action, U0126 is extensively employed in scientific research to investigate the role of the MEK/ERK pathway in diverse biological phenomena, including cancer, inflammation, and neuronal differentiation. []
The synthesis of U0126 involves a series of chemical reactions that yield the final product with high purity. The compound's molecular formula is , with a molecular weight of approximately 380.5 g/mol .
The synthesis typically includes:
U0126 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against MEK1 and MEK2. The structural representation can be described using standard chemical notation:
The compound can exist in different isomeric forms, primarily Z,Z-, Z,E-, and E,E-isomers, which may influence its biological activity .
U0126 primarily functions through its interaction with MEK1 and MEK2, inhibiting their kinase activity. This inhibition prevents the activation of downstream effectors such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). The compound has demonstrated an IC50 value of approximately 72 nM for MEK1 and 58 nM for MEK2, indicating its high potency .
In addition to its primary mechanism, U0126 has been shown to engage in secondary reactions under specific conditions:
The mechanism by which U0126 exerts its effects involves several key processes:
U0126 possesses several notable physical and chemical properties:
The compound's reactivity profile indicates it can participate in various chemical reactions under specific conditions, particularly involving oxidative agents .
U0126 has found extensive applications in scientific research due to its role as a selective inhibitor of MEK1/MEK2:
U0126 (1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene) was first synthesized in the late 1950s by W.J. Middleton but remained largely unexplored until the late 1990s. Its pivotal role in cellular signaling was uncovered in 1998 when Favata et al. identified it as a potent, non-competitive inhibitor of the dual-specificity kinases MEK1 and MEK2 (mitogen-activated protein kinase kinases). U0126 exhibited half-maximal inhibitory concentrations (IC₅₀) of 72 nM for MEK1 and 58 nM for MEK2, demonstrating remarkable selectivity over related kinases such as PKC, Raf, ERK, JNK, and CDKs [1] [6]. This specificity positioned U0126 as a superior research tool compared to earlier inhibitors like PD98059. Mechanistically, U0126 blocks the activation of MEK1/2 rather than inhibiting their intrinsic catalytic activity, thereby preventing downstream phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) – core components of the MAPK/ERK pathway [1] [4].
Structurally, U0126 exists as three possible isomers: Z,Z; Z,E; and E,E (Figure 1). The Z,Z-isomer is the biologically active form responsible for MEK inhibition. U0126’s stability in crystalline form facilitates long-term storage, contributing to its widespread use in laboratories [4] [6]. Initial research revealed its ability to antagonize AP-1 (Activator Protein-1) transcriptional activity, linking MAPK/ERK signaling to processes like inflammation and cell proliferation. Despite its research utility, U0126 is not FDA-approved for clinical use and remains confined to preclinical studies [1] [7].
Table 1: Molecular Properties of U0126
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₆N₆S₂ |
Molar Mass | 380.49 g·mol⁻¹ |
Isomers | Z,Z; Z,E; E,E |
Active Form | Z,Z-isomer |
Primary Targets | MEK1 (IC₅₀ = 72 nM), MEK2 (IC₅₀ = 58 nM) |
Selectivity | No significant inhibition of PKC, Raf, ERK, JNK, Cdk2/4 |
CAS Number | 109511-58-2 |
The MAPK pathway comprises four major cascades: ERK1/2, JNK (c-Jun N-terminal kinase), p38, and BMK-1 (Big MAP Kinase-1). U0126’s primary action targets the RAF/MEK/ERK arm, but research has revealed its broader, context-dependent effects on interconnected signaling networks:
Cross-Pathway Modulation: While U0126 directly inhibits MEK1/2, it indirectly influences other MAPK branches. In melanoma cells (A375 line), U0126 downregulated phospho-ERK1/2 and suppressed c-JNK, urokinase plasminogen activator (uPA), and matrix metalloproteinase-9 (MMP-9), impairing tumor invasion [2] [4]. Conversely, in pancreatic cancer (Mia PaCa-2 cells), it inhibited KRAS-driven ERK activation, highlighting its utility in studying oncogenic RAS signaling [2]. U0126 also attenuated allergic inflammation by reducing Th2 cytokine production and IgE synthesis, demonstrating ERK1/2's role in immune responses [4].
Cellular Process Regulation:
Differentiation: U0126 promoted osteoclast differentiation in RAW264.7 cells and enhanced BMP/Smad-mediated osteogenic differentiation in mesenchymal stem cells, indicating context-specific regulation of cell fate [4].
Microtubule and Endocytosis Dynamics: U0126 profoundly impacts cytoskeletal organization. In HeLa cells, it caused complete microtubule depolymerization within 60–90 minutes after epidermal growth factor (EGF) stimulation, disrupting endosome maturation and receptor trafficking [10]. In mouse oocytes, U0126 induced spindle pole defects and symmetric cell divisions by perturbing microtubule stability, independent of ERK phosphorylation [5].
Table 2: Anticancer Mechanisms of U0126 Across Cell Lines
Cancer Type | Cell Line | Key Targets | Biological Effects |
---|---|---|---|
Melanoma | A375 | ↓p-ERK1/2, ↓c-JNK, ↓MMP-9, ↓uPA | ↓ Invasion, ↓ Proliferation |
Pancreatic Cancer | Mia PaCa-2 | ↓p-ERK, ↓KRAS signaling | ↓ Proliferation (IC₅₀ = 10 μM) |
Acute Leukemia | KG1a | ↓p44/42 MAPK | ↑ Apoptosis, ↓ Proliferation |
Breast Cancer | MDA-MB-231 | Blockade of ERK/mTOR-p70S6K | ↑ Anoikis sensitivity |
Cervical Cancer | HeLa | ↓p-ERK1/2, JAK-STAT modulation | ↓ Proliferation, ↑ Apoptosis |
Endometriosis | Patient stromal | ERK/AKT crosstalk inhibition | Synergistic growth inhibition with AKT inhibitor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7